

# The Advent of Oral LSN3353871: A New Frontier in Lipoprotein(a) Reduction

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LSN3353871

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For researchers, scientists, and drug development professionals, the quest for effective and convenient therapies to lower elevated Lipoprotein(a) [Lp(a)], a causal and independent risk factor for cardiovascular disease, has been a long-standing challenge. The emergence of the oral small molecule inhibitor, **LSN3353871**, and its clinical successor, muvalaplin, marks a significant milestone in this pursuit. This guide provides a comprehensive comparison of **LSN3353871**/muvalaplin with other Lp(a)-lowering therapies in development, supported by experimental data and detailed protocols.

Elevated Lp(a) levels are primarily genetically determined and are associated with an increased risk of heart attack, stroke, and aortic stenosis.[1] Unlike LDL cholesterol, lifestyle modifications have a minimal impact on Lp(a) concentrations, necessitating targeted pharmacological interventions. **LSN3353871** and its orally bioavailable successor, muvalaplin, function by inhibiting the formation of the Lp(a) particle.[2] This is achieved by disrupting the interaction between apolipoprotein(a) [apo(a)] and apolipoprotein B-100 (apoB-100), the two key protein components of Lp(a).[3][4]

## Dose-Dependent Efficacy: LSN3353871 and Muvalaplin

Preclinical studies with the prototype compound **LSN3353871** demonstrated a clear dose-dependent reduction in Lp(a) levels. In transgenic mice expressing human Lp(a), oral administration of **LSN3353871** resulted in up to a 78% decrease in Lp(a).[5]

Subsequent clinical trials with the optimized compound, muvalaplin, have confirmed and extended these findings in humans. A Phase 2 clinical trial (KRAKEN study) involving 233 adults with high cardiovascular risk and elevated Lp(a) ( $\geq 175$  nmol/L) showed a significant dose-dependent reduction in Lp(a) levels after 12 weeks of daily oral treatment.<sup>[6][7]</sup>

Table 1: Dose-Dependent Reduction of Lp(a) by Muvalaplin (KRAKEN Phase 2 Trial)<sup>[6][7][8]</sup>

Daily Dose	Placebo-Adjusted Mean Percent Reduction in Lp(a) (Intact Lp(a) Assay)	Placebo-Adjusted Mean Percent Reduction in Lp(a) (Traditional apo(a) Assay)
10 mg	47.6%	40.4%
60 mg	81.7%	70.0%
240 mg	85.8%	68.9%

## Comparative Landscape: Alternative Lp(a)-Lowering Therapies

The therapeutic landscape for Lp(a) reduction is rapidly evolving, with several RNA-based therapies in late-stage clinical development. These agents, primarily antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), work by inhibiting the synthesis of apo(a) in the liver.

Table 2: Comparison of Lp(a) Reduction by Investigational Therapies

Drug (Class)	Mechanism of Action	Route of Administration	Dose Regimen	Mean Lp(a) Reduction	Clinical Trial Phase
Muvalaplin (Small Molecule)	Inhibits apo(a)-apoB-100 interaction	Oral	Daily	Up to 85.8% [8]	Phase 2[6]
Pelacarsen (ASO)	Inhibits apo(a) mRNA translation	Subcutaneous	Monthly	~80%[9][10]	Phase 3 (Lp(a)HORIZON)[5][11]
Olpasiran (siRNA)	Degrades apo(a) mRNA	Subcutaneous	Every 12 or 24 weeks	>95%[12][13]	Phase 3 (OCEAN(a)) [9]
Zerlasiran (siRNA)	Degrades apo(a) mRNA	Subcutaneous	Every 16 or 24 weeks	>80%[2][4][14]	Phase 2 (ALPACAR-360)[1][12]
Lepodisiran (siRNA)	Degrades apo(a) mRNA	Subcutaneous	Single dose (Phase 1)	Up to 94% (at 48 weeks) [15][16][17]	Phase 3 (ACCLAIM-Lp(a))[9]

## Experimental Protocols

A detailed understanding of the methodologies employed in the clinical evaluation of these agents is crucial for a comprehensive comparison.

### Muvalaplin (KRAKEN Phase 2 Trial)[6][8][18]

- Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2 trial.
- Participant Population: 233 adults aged 40 years or older with Lp(a) concentrations of 175 nmol/L or greater and high cardiovascular risk (due to atherosclerotic cardiovascular disease, diabetes, or familial hypercholesterolemia).

- Intervention: Participants were randomized to receive oral muvalaplin at doses of 10 mg/day, 60 mg/day, or 240 mg/day, or a matching placebo, for 12 weeks.
- Primary Endpoint: The primary outcome was the placebo-adjusted percentage change from baseline in Lp(a) levels at week 12.
- Lp(a) Measurement: Lp(a) concentrations were measured using two different assays: a traditional apolipoprotein(a)-based assay and a novel assay that detects intact Lp(a) particles.[\[18\]](#)

## **Pelacarsen (Lp(a)HORIZON Phase 3 Trial)[\[3\]](#)[\[5\]](#)[\[11\]](#)**

- Study Design: A randomized, placebo-controlled, double-blind, parallel-group, multinational Phase 3 trial.
- Participant Population: 8,323 patients with established cardiovascular disease and elevated Lp(a) levels of  $\geq 70$  mg/dL.
- Intervention: Patients were randomized to receive monthly subcutaneous injections of pelacarsen 80 mg or a matching placebo.
- Primary Endpoint: The primary endpoint is a composite of major adverse cardiovascular events (MACE), including cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or urgent coronary revascularization requiring hospitalization.

## **Olpasiran (OCEAN(a)-DOSE Phase 2 Trial)[\[13\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)**

- Study Design: An international, multicenter, placebo-controlled, dose-finding randomized Phase 2 clinical trial.
- Participant Population: 281 patients with atherosclerotic cardiovascular disease and Lp(a) levels greater than 150 nmol/L.
- Intervention: Participants were randomized to receive one of four subcutaneous doses of olpasiran (10 mg every 12 weeks, 75 mg every 12 weeks, 225 mg every 12 weeks, or 225 mg every 24 weeks) or placebo.

- **Primary Endpoint:** The primary outcome was the placebo-adjusted change in Lp(a) concentration from baseline to week 36.

## Zerlasiran (ALPACAR-360 Phase 2 Trial)[1][2][4][22]

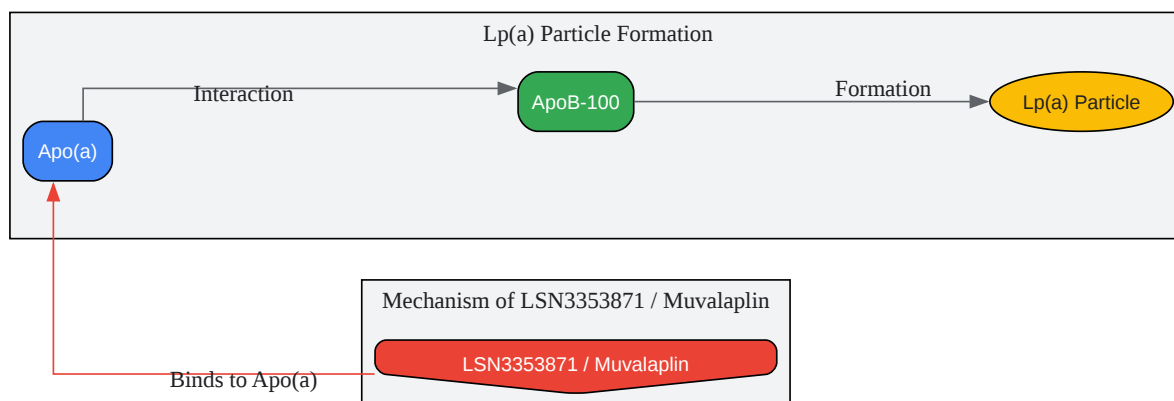
- **Study Design:** A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.
- **Participant Population:** 178 patients with stable atherosclerotic cardiovascular disease and serum Lp(a) concentrations  $\geq 125$  nmol/L.
- **Intervention:** Participants were randomized to receive subcutaneous doses of zerlasiran (450 mg every 24 weeks, 300 mg every 16 weeks, or 300 mg every 24 weeks) or placebo.
- **Primary Endpoint:** The primary outcome was the time-averaged percent change in Lp(a) concentration from baseline to 36 weeks.

## Lepodisiran (Phase 1 Trial)[15][16][23][24][25]

- **Study Design:** A single-ascending dose, placebo-controlled, randomized Phase 1 trial.
- **Participant Population:** 48 adults without cardiovascular disease and with Lp(a) serum concentrations of  $\geq 75$  nmol/L.
- **Intervention:** Participants were randomized to receive a single subcutaneous dose of lepodisiran (ranging from 4 mg to 608 mg) or placebo.
- **Primary Endpoints:** The primary endpoints were safety and tolerability. Secondary outcomes included changes in fasting Lp(a) serum concentrations.

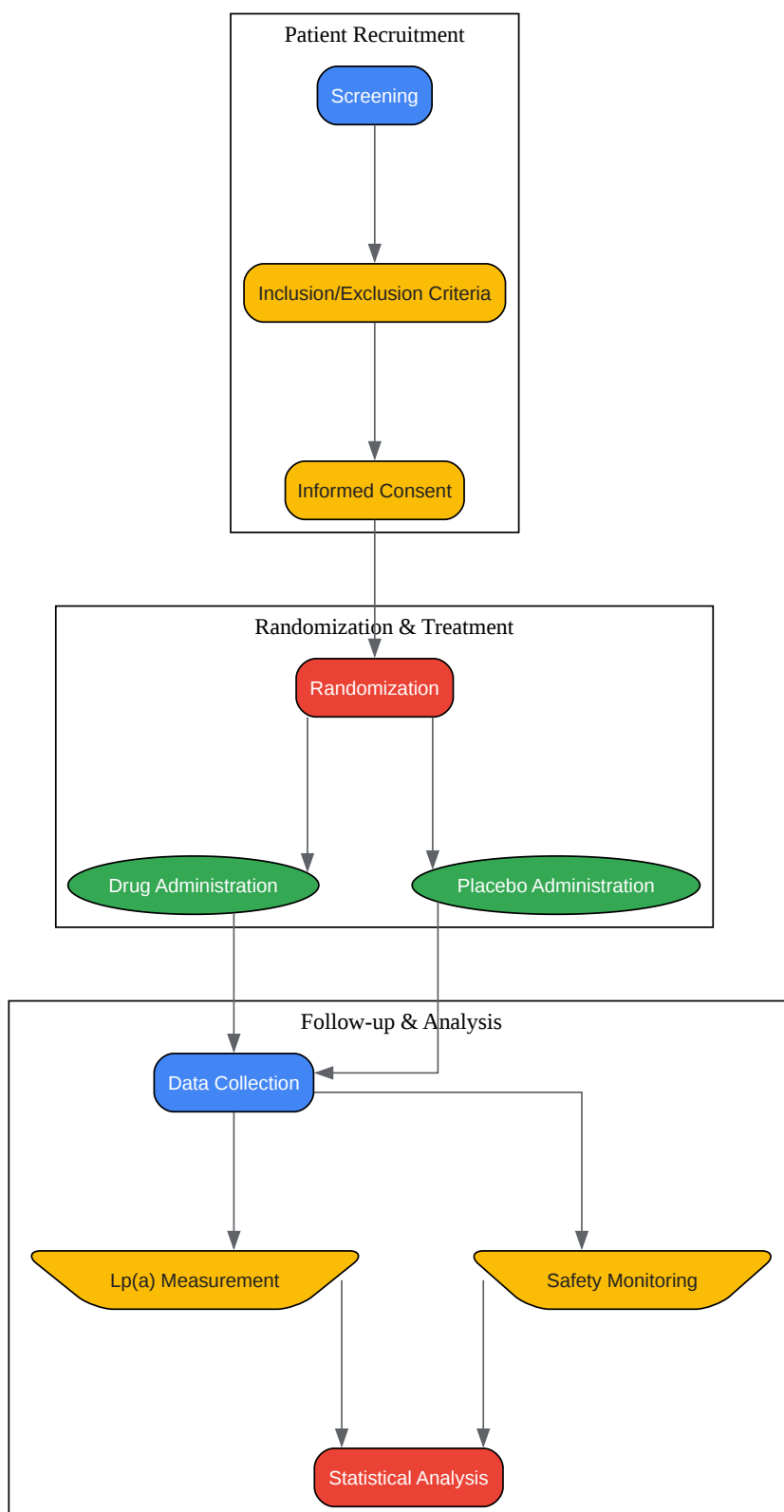
## Visualizing the Mechanisms and Workflows

To further elucidate the distinct approaches to Lp(a) reduction, the following diagrams illustrate the mechanism of action of **LSN3353871**/muvalaplin and a generalized workflow for the clinical trials of RNA-based therapies.



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Caption: Mechanism of **LSN3353871**/muvalaplin in inhibiting Lp(a) formation.



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Caption: Generalized workflow of RNA-based therapy clinical trials for Lp(a) reduction.

## Conclusion

The development of the oral small molecule inhibitor **LSN3353871** and its successor, muvalaplin, represents a paradigm shift in the management of elevated Lp(a). The robust, dose-dependent reduction of Lp(a) demonstrated in clinical trials positions muvalaplin as a promising and convenient therapeutic option. While RNA-based therapies have shown remarkable efficacy, the oral route of administration of muvalaplin offers a significant advantage in terms of patient convenience and adherence. The ongoing and future clinical trials will be pivotal in establishing the long-term safety and cardiovascular benefits of these novel Lp(a)-lowering agents, ultimately providing much-needed solutions for a large, at-risk patient population.

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- To cite this document: BenchChem. [The Advent of Oral LSN3353871: A New Frontier in Lipoprotein(a) Reduction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362211#confirming-the-dose-dependent-reduction-of-lp-a-by-lsn3353871]

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